2-hydroxydibenzo[b,e]thiepin-11(6H)-one
Description
2-Hydroxydibenzo[b,e]thiepin-11(6H)-one is a tricyclic organic compound featuring a central seven-membered thiepin ring fused with two benzene rings. This structural flexibility is critical for biological activity, as seen in related pharmaceuticals like dosulepin, a tricyclic antidepressant derived from dibenzo[b,e]thiepin .
Properties
Molecular Formula |
C14H10O2S |
|---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
2-hydroxy-6H-benzo[c][1]benzothiepin-11-one |
InChI |
InChI=1S/C14H10O2S/c15-10-5-6-13-12(7-10)14(16)11-4-2-1-3-9(11)8-17-13/h1-7,15H,8H2 |
InChI Key |
SPVFHNOUQOKJAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=C(S1)C=CC(=C3)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis typically begins with dibenzo[b,e]thiepin-11-one or related esters and involves hydroxylation at the 2-position. Key reagents include organomagnesium halides (Grignard reagents), halides such as ethyl bromide, and acidic or basic media for subsequent transformations. The preparation often involves multi-step sequences including nucleophilic addition, hydrolysis, and dehydration reactions.
Detailed Synthetic Route (Based on Patent US3609167A)
Step 1: Formation of 11-Hydroxy Intermediate
Step 2: Removal of Protective Groups
Step 3: Dehydration to Allylidene Compound
Step 4: Hydroxylation at the 2-Position
- Hydroxylation to obtain 2-hydroxydibenzo[b,e]thiepin-11(6H)-one is achieved by controlled oxidation or nucleophilic substitution reactions on suitable precursors such as 2-carboxybenzyl phenyl sulfide or related esters.
- The reaction mixture is maintained at elevated temperatures (105–115°C) for around 45 minutes, followed by extraction and purification steps including washing with sodium hydroxide and recrystallization from ethanol.
Step 5: Purification
Alternative Synthetic Approaches
- N-Heterocyclic Carbene (NHC)-Catalyzed Intramolecular Benzoin Condensation
- A modern catalytic approach involves the use of NHC precatalysts and bases such as DBU in dry tetrahydrofuran under inert atmosphere.
- Starting from 2,2'-thiodibenzaldehyde, the reaction proceeds at room temperature for 30 minutes to form 11-hydroxydibenzo[b,f]thiepin-10(11H)-one, a positional isomer related to the 11(6H)-one derivative.
- The product is extracted, washed, dried, and purified by column chromatography.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Formation of 11-hydroxy derivative | N-benzylpiperazinylalkyl Mg-halide, THF reflux | 30–100°C | 0.5–4 hours | Grignard reaction |
| Protective group removal | Hydrogenolysis | Room temp | Variable | Removes benzyl group |
| Dehydration | Concentrated HCl or HBr | Steam bath (~100°C) | ~3 hours | Forms allylidene compound |
| Hydroxylation at 2-position | 2-Carboxybenzyl phenyl sulfide, acidic medium | 105–115°C | ~45 minutes | Followed by extraction and washing |
| Purification | Recrystallization from ethanol | Ambient | Until pure crystals | Final product isolation |
| NHC-catalyzed benzoin condensation | NHC catalyst, DBU, dry THF, inert atmosphere | Room temperature | 30 minutes | Alternative modern catalytic method |
Research Findings and Analytical Data
- The 11-hydroxy derivatives exhibit melting points around 132.5–133.5°C.
- Dehydrated allylidene compounds have melting points in the range of 210–213°C.
- The final 2-hydroxydibenzo[b,e]thiepin-11(6H)-one product typically melts at 83–84°C.
- Spectroscopic data (NMR, IR) confirm the presence of hydroxy and ketone functionalities.
- Purity is enhanced by washing with sodium hydroxide and recrystallization.
- The NHC-catalyzed method provides a mild, efficient alternative with good yields and cleaner reaction profiles.
Summary and Recommendations
The preparation of 2-hydroxydibenzo[b,e]thiepin-11(6H)-one is well-documented through classical Grignard addition followed by protective group manipulation and dehydration, as well as through modern catalytic benzoin condensation techniques. The choice of method depends on the availability of starting materials, desired purity, and scale of synthesis.
| Method | Advantages | Limitations |
|---|---|---|
| Grignard-based multi-step | Established, scalable | Requires careful protective group management and strong acids |
| NHC-catalyzed benzoin condensation | Mild conditions, catalytic, cleaner | Requires specialized catalysts and inert atmosphere |
For laboratory synthesis, the classical method remains robust, while the NHC-catalyzed approach is promising for more sustainable and selective synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxydibenzo[b,e]thiepin-11(6H)-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions include various substituted dibenzothiepins, ketones, and alcohols. These products have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
2-Hydroxydibenzo[b,e]thiepin-11(6H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-hydroxydibenzo[b,e]thiepin-11(6H)-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with neurotransmitter receptors, influencing neurological functions .
Comparison with Similar Compounds
Structural and Conformational Differences
Key Observations :
- The hydroxyl group in 2-hydroxydibenzo[b,e]thiepin-11(6H)-one likely reduces ring strain compared to the parent compound by introducing intramolecular hydrogen bonds .
- Sulfone derivatives (e.g., 5,5-dioxides) exhibit planarized thiepin rings due to electron-withdrawing effects, enhancing stability and altering bioactivity .
SAR Analysis :
- The hydroxyl group’s polarity may limit CNS activity but improve solubility for antimicrobial applications .
- Sulfone derivatives’ electron-deficient rings enhance binding to histamine receptors .
Physicochemical Properties
Notes:
Q & A
Q. What are the standard synthetic routes for 2-hydroxydibenzo[b,e]thiepin-11(6H)-one, and how are intermediates validated?
The compound is synthesized via cyclization of 2-(phenylthiomethyl)benzoic acid using polyphosphoric acid, followed by oxidation to yield the 5,5-dioxide derivative. Intermediate validation typically involves elemental analysis, IR, and NMR spectroscopy (¹H and ¹³C) to confirm structural integrity and purity. For example, IR spectra verify carbonyl (C=O) and hydroxyl (-OH) functional groups, while NMR resolves aromatic proton environments and confirms stereoelectronic effects .
Q. How is the crystal structure of 2-hydroxydibenzo[b,e]thiepin-11(6H)-one characterized, and what conformational features are critical?
X-ray crystallography reveals a distorted boat conformation in the seven-membered thiepin ring, with a dihedral angle of 56.5° between fused benzene rings. The sp³ hybridization of C8 stabilizes this conformation, and the ketone oxygen adopts an equatorial position relative to the ring. Refinement parameters (e.g., R-factor = 0.039) and hydrogen placement via riding models ensure accuracy .
Q. What spectroscopic methods are employed to distinguish 2-hydroxydibenzo[b,e]thiepin-11(6H)-one from its derivatives?
Comparative NMR and IR studies identify key differences:
- ¹H-NMR : Aromatic proton splitting patterns differ due to electron-withdrawing effects of the hydroxyl group.
- IR : Stretching frequencies for C=O (~1700 cm⁻¹) and O-H (~3200 cm⁻¹) are diagnostic. High-resolution mass spectrometry (HRMS) confirms molecular weight (226.294 g/mol) and fragmentation pathways .
Advanced Research Questions
Q. How do experimental and computational (DFT) structural analyses of 2-hydroxydibenzo[b,e]thiepin-11(6H)-one diverge, and how are these discrepancies resolved?
DFT calculations (B3LYP/6-31G(d)) predict a smaller dihedral angle (46.2°) between benzene rings compared to X-ray data (56.5°). This discrepancy arises from crystal packing forces absent in vacuum simulations. Torsional angles (e.g., C3-C2-C1-O) also differ by ~18°. Hybrid QM/MM approaches incorporating solvent effects improve alignment with experimental data .
Q. What strategies optimize the compound’s bioactivity in neurotropic or anticancer applications?
Structure-activity relationship (SAR) studies highlight:
- Substitution at C2 : Hydroxyl groups enhance hydrogen bonding with targets like 5α-reductase or PARP1.
- Oxidation state : The 5,5-dioxide derivative shows improved solubility and binding affinity. Docking simulations (e.g., using PDB:4fdh) predict interactions with androgen receptors, guiding derivatization for anticancer activity .
Q. How are impurities (e.g., sulfoxide/sulfone derivatives) controlled during synthesis, and what analytical methods ensure purity?
Reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm) resolves:
- Dosulepin sulfoxide (Rt = 8.2 min)
- Dosulepin sulfone (Rt = 10.5 min). Method validation includes linearity (R² > 0.999), LOD/LOQ (<0.1%), and forced degradation studies under acidic/oxidative conditions .
Methodological Challenges
Q. What experimental design considerations are critical for reproducible crystallography of this compound?
- Crystal growth : Slow evaporation of methanol yields plate-like crystals (0.47 × 0.42 × 0.12 mm) suitable for diffraction.
- Data collection : MoKα radiation (λ = 0.71073 Å) at 110 K minimizes thermal motion artifacts.
- Refinement : SHELXL-2018/3 refines anisotropic displacement parameters, with H atoms constrained via riding models .
Q. How do ionization energy (IE) measurements inform stability studies of 2-hydroxydibenzo[b,e]thiepin-11(6H)-one?
Electron impact (EI) mass spectrometry determines IE = 9.21 eV, correlating with electron-donating hydroxyl groups that stabilize the molecular ion (C₁₄H₁₀OS⁺). Appearance energy (AE) data for fragment ions (e.g., C₁₃H₁₀S⁺ at 9.75 eV) guide degradation pathway analysis .
Data Contradictions and Resolution
Q. Why do computational models underestimate torsion angles in the thiepin ring, and how is this addressed in drug design?
Vacuum-phase DFT neglects intermolecular forces (e.g., π-π stacking) observed in crystals. Polarizable continuum models (PCM) incorporating solvent dielectric constants (ε = 78.4 for water) improve agreement. This is critical for predicting binding conformations in aqueous biological systems .
Q. How do chiroptical properties of dibenzo[b,e]thiepin derivatives impact their pharmacological profiling?
The compound’s non-planar structure induces optical activity, detectable via circular dichroism (CD). Enantiomeric resolution using chiral HPLC (e.g., Chiralpak IA column) separates R/S isomers, revealing differential binding to serotonin transporters—a key factor in antidepressant activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
